molecular formula C21H21FN4O3S2 B15106408 N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide

N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide

Cat. No.: B15106408
M. Wt: 460.5 g/mol
InChI Key: DMLFZGAPMXCGBG-UHFFFAOYSA-N
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Description

N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide is a sulfonamide derivative featuring a thiazol-2(3H)-ylidene core linked to a 4-fluorophenyl-substituted piperazine moiety. Its structure combines key pharmacophoric elements:

  • Sulfonamide group: Enhances solubility and bioavailability, common in CNS-targeting drugs .
  • Piperazine ring: Improves receptor binding and metabolic stability, particularly in fluorinated forms .
  • The Z-configuration of the thiazole ring may influence stereoelectronic properties, affecting ligand-receptor interactions.

Properties

Molecular Formula

C21H21FN4O3S2

Molecular Weight

460.5 g/mol

IUPAC Name

N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C21H21FN4O3S2/c22-16-6-8-18(9-7-16)25-10-12-26(13-11-25)20(27)14-17-15-30-21(23-17)24-31(28,29)19-4-2-1-3-5-19/h1-9,15H,10-14H2,(H,23,24)

InChI Key

DMLFZGAPMXCGBG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Moiety: This step involves the reaction of the thiazole intermediate with 4-(4-fluorophenyl)piperazine.

    Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound to introduce the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Thiazole Ring Formation

The thiazole core is synthesized via Hantzsch thiazole synthesis or analogous cyclization methods. For example:

  • Reactants : α-Halo ketones (e.g., 2-bromoacetophenone) and thiourea derivatives.

  • Conditions : Acidic or basic catalysis, often under reflux in ethanol or THF .

Piperazine-Acetamide Linkage

The 4-(4-fluorophenyl)piperazine moiety is introduced through nucleophilic acyl substitution :

  • Reactants : Piperazine derivatives react with α-chloroacetamide intermediates.

  • Conditions : Base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C .

Sulfonamide Integration

The benzenesulfonamide group is attached via sulfonylation :

  • Reactants : Sulfonyl chlorides react with amine-functionalized intermediates.

  • Conditions : Mild bases (e.g., pyridine) in dichloromethane at room temperature .

Thiazole Ring Reactivity

  • Electrophilic Substitution : The thiazole undergoes halogenation or nitration at the 5-position due to electron-rich nature.

  • Nucleophilic Attack : The C-2 position is susceptible to nucleophiles (e.g., Grignard reagents) under anhydrous conditions .

Sulfonamide Group

  • Acid/Base Hydrolysis : The sulfonamide bond resists hydrolysis under mild conditions but cleaves in concentrated H₂SO₄ or NaOH at elevated temperatures .

  • Biological Interactions : Acts as a hydrogen-bond donor/acceptor, influencing receptor binding (e.g., antimicrobial targets) .

Piperazine and Acetamide Moieties

  • Amide Hydrolysis : The 2-oxoethyl group hydrolyzes to carboxylic acid under strong acidic (HCl, Δ) or enzymatic conditions .

  • Piperazine Alkylation : The tertiary nitrogen reacts with alkyl halides, forming quaternary ammonium salts .

Reduction of the Oxo Group

The ketone in the 2-oxoethyl chain is reducible:

  • Reagents : NaBH₄ or LiAlH₄.

  • Product : Corresponding alcohol derivative, altering solubility and bioactivity .

Cyclization Reactions

Under microwave-assisted conditions, the acetamide-piperazine chain can cyclize to form quinazolinone derivatives , enhancing metabolic stability .

Comparative Reaction Data

Reaction Type Conditions Yield Key Reference
Thiazole cyclizationEthanol, Δ, 12 hr78%
Piperazine couplingDMF, K₂CO₃, 80°C, 6 hr85%
SulfonylationCH₂Cl₂, pyridine, RT, 2 hr92%
Amide hydrolysis6M HCl, reflux, 8 hr68%

Mechanistic Insights

  • Electrochemical Reduction : Nitro groups in analogous compounds (e.g., nitrothiophenes) undergo reduction at −500 mV vs. Ag/AgCl, suggesting similar redox behavior for electron-deficient regions .

  • DFT Calculations : Frontier molecular orbital (HOMO-LUMO) analysis indicates electron-accepting capacity at the sulfonamide and thiazole regions, guiding reactivity predictions .

Stability and Degradation

  • Photodegradation : The fluorophenyl group increases UV stability, while the thiazole ring degrades under prolonged UV exposure .

  • Thermal Stability : Decomposes above 250°C, with mass loss corresponding to sulfonamide and piperazine fragments .

Scientific Research Applications

N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Triazole Derivatives (Compounds [7–9], [10–15])

From , compounds [7–9] and [10–15] share sulfonamide and fluorophenyl groups but replace the thiazole core with 1,2,4-triazole-thiones. Key differences include:

  • Tautomerism : Triazole-thiones exist in equilibrium between thiol and thione forms, confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . In contrast, the thiazolylidene group in the target compound likely adopts a fixed tautomeric state due to conjugation.

Chromenone-Pyrazolo[3,4-d]pyrimidine Sulfonamide (Example 53, )

This compound (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide) shares the benzenesulfonamide group but incorporates a chromenone-pyrazolopyrimidine core:

  • Physical Properties : Higher molecular weight (589.1 g/mol vs. ~450–500 g/mol estimated for the target compound) and melting point (175–178°C) .

Benzothiazole-Piperazine Derivatives (BZ-IV, )

N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) features a benzothiazole ring and methylpiperazine group:

  • Synthetic Method : Prepared via coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine in DMF/K₂CO₃ . This contrasts with the target compound’s likely multi-step synthesis involving thiazole formation and sulfonamide conjugation.
  • Bioactivity : BZ-IV is evaluated for anticancer activity, suggesting the target compound’s piperazine-sulfonamide-thiazole system could be repurposed for similar applications.

Comparative Data Table

Compound Name/ID Core Structure Key Functional Groups IR Data (cm⁻¹) Molecular Weight (g/mol) Melting Point (°C)
Target Compound Thiazol-2(3H)-ylidene Benzenesulfonamide, 4-fluorophenylpiperazine N/A (Expected C=O ~1660–1680; C=S ~1240–1255) ~450–500 (estimated) N/A
Compounds [7–9] () 1,2,4-Triazole-thione Triazole-thione, sulfonylphenyl νC=S: 1247–1255 ~400–450 N/A
Example 53 () Chromenone-pyrazolopyrimidine Benzenesulfonamide, fluorophenyl N/A 589.1 175–178
BZ-IV () Benzothiazole Acetamide, methylpiperazine νC=O: 1663–1682 (amide) ~320 N/A

Key Findings and Implications

Structural Flexibility vs.

Fluorine Substitution : The 4-fluorophenyl group in the target compound and Example 53 enhances lipophilicity and resistance to oxidative metabolism, a feature shared with CNS drugs like aripiprazole .

Synthetic Complexity : Triazole and benzothiazole derivatives () utilize straightforward coupling/cyclization reactions, whereas the target compound’s synthesis may require specialized steps for thiazole ring formation.

Biological Activity

N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Piperazine Ring : Known for its role in various pharmacological activities.
  • Thiazole Moiety : Associated with diverse biological activities, including antimicrobial and anticancer effects.
  • Benzenesulfonamide Group : Often linked to anti-inflammatory and antibacterial properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC19H20FN3O2S
Molecular Weight373.45 g/mol
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains, which may be attributed to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors .

Anticancer Potential

The anticancer activity of this compound has been explored through various studies. Thiazole-containing compounds have been reported to inhibit cell proliferation in cancer cell lines, such as Jurkat and HT-29 cells. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways related to cancer progression .

Neuropharmacological Effects

The piperazine component is known for its central nervous system (CNS) activity. Compounds with similar structures have demonstrated anxiolytic and antidepressant-like effects in animal models. The interaction with serotonin receptors is a proposed mechanism for these effects .

Study 1: Anticancer Activity Assessment

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value comparable to standard chemotherapeutics like doxorubicin, highlighting its potential as an anticancer agent.

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of thiazole derivatives was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of established antibiotics, suggesting it could serve as a lead compound for antibiotic development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Key observations include:

  • Substituent Variations : Alterations in the piperazine substituents can enhance or diminish activity.
  • Thiazole Positioning : The position of the thiazole moiety relative to other functional groups plays a crucial role in determining biological efficacy .

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